molecular formula C10H12BrNO B2712120 3-(4-Bromooxan-2-yl)pyridine CAS No. 1909337-25-2

3-(4-Bromooxan-2-yl)pyridine

Cat. No. B2712120
CAS RN: 1909337-25-2
M. Wt: 242.116
InChI Key: YKRRLBRBTLEKED-UHFFFAOYSA-N
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Description

“3-(4-Bromooxan-2-yl)pyridine” is a chemical compound with the CAS Number: 1909337-25-2 . It has a molecular weight of 242.12 . The IUPAC name for this compound is 3-(4-bromotetrahydro-2H-pyran-2-yl)pyridine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12BrNO/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-2,4,7,9-10H,3,5-6H2 . This indicates the presence of a bromine atom, an oxygen atom, and a nitrogen atom in the molecule.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Proton Transfer Studies

Studies on derivatives of pyridine, such as 2-(1H-pyrazol-5-yl)pyridine and its bromo-substituted variants, have contributed significantly to understanding proton transfer mechanisms. These compounds exhibit three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. This research highlights the complexity of proton transfer processes and their dependence on molecular structure and solvent environment (Vetokhina et al., 2012).

Antibacterial Activity

The synthesis of novel cyanopyridine derivatives from bromo-substituted pyridines has shown promising antibacterial properties. These compounds, tested against various aerobic and anaerobic bacteria, demonstrated significant antimicrobial activity, suggesting potential applications in developing new antibacterial agents (Bogdanowicz et al., 2013).

Organic Synthesis and Chemical Reactivity

Bromo-substituted pyridines serve as substrates for creating diverse chemical structures. Their reactivity has been harnessed in various synthesis strategies, including Suzuki cross-coupling reactions, to develop novel pyridine derivatives with potential applications in materials science, catalysis, and pharmaceuticals. These studies provide insights into the versatility of pyridine derivatives in organic synthesis (Ahmad et al., 2017).

Surface Chemistry and Catalysis

The interaction of pyridine derivatives with doped silica surfaces has been explored to understand the generation of Brønsted and Lewis acid sites. This research contributes to our knowledge of surface chemistry and catalysis, showing how modifications at the molecular level can influence the acidity and reactivity of materials (Connell & Dumesic, 1987).

Coordination Chemistry

Derivatives of pyridine, including bromo-substituted compounds, play a crucial role in coordination chemistry. They have been employed as ligands in complex synthesis, demonstrating unique properties such as luminescent behavior and thermal and photochemical spin-state transitions. These findings have applications in materials science, particularly in the development of sensors and switches (Halcrow, 2005).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “3-(4-Bromooxan-2-yl)pyridine” are not mentioned in the search results, similar pyridine-based compounds are of interest in the field of medicinal chemistry . They are being explored for their potential in the development of new drugs .

properties

IUPAC Name

3-(4-bromooxan-2-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-2,4,7,9-10H,3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRRLBRBTLEKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1Br)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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